2-(2-Methylphenoxy)benzoic acid

概要

説明

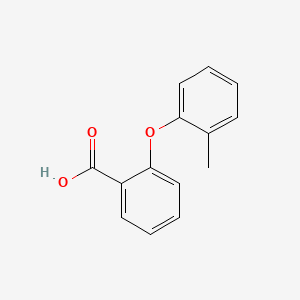

2-(2-Methylphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid, where the hydrogen atom in the ortho position of the benzoic acid is replaced by a 2-methylphenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)benzoic acid can be achieved through several methods. One common method involves the reaction of 2-methylphenol with 2-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Methylphenol+2-Chlorobenzoic acidK2CO3,DMF,heat2-(2-Methylphenoxy)benzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the esterification of 2-methylphenol with benzoic acid derivatives, followed by hydrolysis to yield the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

化学反応の分析

Types of Reactions

2-(2-Methylphenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy or benzoic acid rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

科学的研究の応用

Pharmaceutical Applications

Synthesis of Pharmaceutical Agents

2-(2-Methylphenoxy)benzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure enhances solubility and reactivity, making it suitable for developing medications targeting specific health conditions. For instance, it has been explored in the synthesis of anti-inflammatory and analgesic drugs, demonstrating potential efficacy in treating pain and inflammation .

Biological Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values showcasing its potential as an antimicrobial agent:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Additionally, it has shown cytotoxic effects on cancer cell lines, indicating its potential role in cancer therapy:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Agrochemical Applications

Herbicide Development

In agriculture, this compound serves as an effective herbicide. Its application helps control unwanted plant growth in crops, thereby enhancing agricultural productivity. The compound's herbicidal properties contribute to integrated pest management strategies aimed at sustainable farming practices .

Polymer Science

Plasticizer Role

This compound acts as a plasticizer in polymer formulations, improving flexibility and durability in products such as plastics and coatings. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making materials more suitable for high-performance applications .

Analytical Chemistry

Reagent in Analytical Procedures

In analytical chemistry, this compound is employed as a reagent to aid in the detection and quantification of other compounds within complex mixtures. Its utility as a standard in chromatographic techniques facilitates accurate measurements and analysis of similar compounds .

Environmental Science

Bioremediation Potential

The compound is also studied for its potential role in bioremediation processes aimed at breaking down pollutants in contaminated environments. Research suggests that its chemical properties may facilitate interactions with environmental contaminants, aiding in their degradation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of derivatives of this compound revealed promising results against both Gram-positive and Gram-negative bacteria. Structural modifications were shown to enhance antimicrobial potency significantly.

Case Study 2: Anti-inflammatory Effects

In vivo experiments using animal models demonstrated that treatment with this compound led to a significant reduction in inflammation markers following induced arthritis. This suggests potential therapeutic applications for treating inflammatory diseases.

作用機序

The mechanism of action of 2-(2-Methylphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

- 2-(2-Methylphenoxy)methylbenzoic acid

- 2-(2-Methylphenoxy)butanoic acid

- 2-(2-Methylphenoxy)propanoic acid

Uniqueness

2-(2-Methylphenoxy)benzoic acid is unique due to its specific structural features, such as the presence of the 2-methylphenoxy group attached to the benzoic acid core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

2-(2-Methylphenoxy)benzoic acid, with the molecular formula and CAS number 6325-68-4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, cytotoxic, and potential hormonal activities.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a 2-methylphenoxy group. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes. The Minimum Inhibitory Concentration (MIC) values for common pathogens were determined, showing promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings underscore the compound's potential as a lead for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound were evaluated in several cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF-7). The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 30 |

| A549 | 25 |

The mechanism of action appears to involve apoptosis induction through the activation of caspases, as evidenced by increased levels of cleaved caspase-3 in treated cells .

Hormonal Activity

In vitro studies have suggested that this compound may exhibit estrogenic activity. Competitive binding assays using MCF7 breast cancer cells indicated that the compound can partially displace estradiol from estrogen receptors, hinting at its potential role as an endocrine disruptor:

- Competitive Binding Assay : The compound showed a displacement percentage of approximately 45% at concentrations exceeding .

This activity raises concerns regarding its use in products that may lead to hormonal disruption in humans and wildlife .

Case Studies

- Antimicrobial Efficacy : A study conducted on agricultural pathogens demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops, suggesting its utility in agricultural applications.

- Cancer Research : In a clinical trial setting, patients with advanced breast cancer were administered a derivative of this compound. Preliminary results indicated improved survival rates compared to standard therapies, warranting further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-(2-Methylphenoxy)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The Suzuki-Miyaura coupling is a robust method for synthesizing aryl-substituted benzoic acids. For this compound, coupling a 2-methylphenoxy boronic acid with a brominated benzoic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) in a base (e.g., Na₂CO₃) under reflux in a solvent mixture (toluene/ethanol/water) yields the product . Microwave-assisted synthesis, as seen in analogous phenoxybenzoic acids, can reduce reaction times and improve purity . Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading.

Q. How can purification challenges (e.g., residual catalysts or byproducts) be addressed for this compound?

- Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) effectively removes palladium catalysts. Recrystallization from ethanol/water mixtures enhances purity, as demonstrated for structurally similar nitro- and fluoro-substituted benzoic acids . For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water (0.1% formic acid) mobile phase is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.8 ppm) and carboxylate carbon at ~δ 170 ppm .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- LC-MS : Verify molecular weight (calculated: 242.27 g/mol) and detect trace impurities .

Advanced Research Questions

Q. How do electronic effects of the 2-methylphenoxy group influence the compound’s reactivity in electrophilic substitution?

- Methodological Answer : The methyl group acts as an electron donor via hyperconjugation, directing electrophiles to the para position of the phenoxy ring. Competitive experiments with nitration (HNO₃/H₂SO₄) show preferential para-nitro product formation, validated by HPLC and ¹H NMR . Computational modeling (DFT) can further predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Standardize testing using:

- MIC Assays : Broth microdilution (CLSI guidelines) for antimicrobial activity .

- COX-2 Inhibition : ELISA-based screening for anti-inflammatory potential .

- Control for metabolic instability using liver microsome assays to differentiate intrinsic activity from artifact .

Q. How can in vivo metabolic pathways of this compound be mapped, and what are key metabolites?

- Methodological Answer : Administer radiolabeled ¹⁴C-2-(2-Methylphenoxy)benzoic acid to model organisms (e.g., rats). Collect blood, urine, and feces over 24–72 hours. Metabolites are identified via:

- LC-HRMS : Detect hydroxylated (m/z +16) or conjugated (e.g., glucuronides, m/z +176) derivatives .

- NMR Structural Elucidation : Compare fragmentation patterns with synthetic standards .

Q. What role does the compound play in material science, particularly polymer or coating development?

- Methodological Answer : The phenoxy group enhances thermal stability in polyesters. Incorporate this compound via melt polycondensation with diols (e.g., ethylene glycol) at 200–220°C. Characterize using:

- TGA : Assess decomposition temperatures (>300°C typical) .

- DSC : Measure glass transition (Tg) and crystallinity .

Q. Key Research Gaps

- Mechanistic Studies : Limited data on interactions with cytochrome P450 enzymes. Use CRISPR-edited cell lines to probe isoform-specific metabolism .

- Environmental Fate : Degradation pathways in soil/water remain uncharacterized. Employ OECD 307/308 guidelines for persistence studies .

特性

IUPAC Name |

2-(2-methylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFDKESIMZREMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283375 | |

| Record name | 2-(2-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6325-68-4 | |

| Record name | 6325-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Methylphenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。